2,2-Dimethyl-3-(oxolan-3-yl)propanoic acid is an organic compound with the molecular formula and a molecular weight of approximately 172.22 g/mol. This compound features a propanoic acid group attached to a three-membered oxolan ring, with two methyl groups at the second carbon position. Its unique structure allows for various chemical reactions and applications in organic synthesis, medicinal chemistry, and materials science.
The compound is primarily sourced from chemical suppliers and research laboratories that specialize in organic compounds. It is often used in academic research and industrial applications due to its interesting chemical properties.
The synthesis of 2,2-Dimethyl-3-(oxolan-3-yl)propanoic acid typically involves the reaction of 3-oxolanone with isobutyraldehyde. This reaction is facilitated by a suitable catalyst and often conducted in a solvent such as tetrahydrofuran (THF). Sodium hydride is commonly used as a base to promote the reaction.
2,2-Dimethyl-3-(oxolan-3-yl)propanoic acid can undergo several types of chemical reactions:
The mechanism of action for 2,2-Dimethyl-3-(oxolan-3-yl)propanoic acid involves its interaction with biological targets such as enzymes or receptors. The compound may act as an inhibitor or activator within specific biochemical pathways, influenced by its functional groups. The oxolan ring and carboxylic acid group are critical for binding affinity and specificity towards target molecules, impacting various cellular processes such as metabolism and signaling pathways .
The compound's reactivity profile indicates potential applications in synthesizing complex organic molecules and modifying biomolecules for therapeutic purposes .
2,2-Dimethyl-3-(oxolan-3-yl)propanoic acid has several scientific uses:
Classical synthetic routes to 2,2-dimethyl-3-(oxolan-3-yl)propanoic acid (C₉H₁₆O₃) typically employ malonic ester derivatives as key intermediates. The synthesis begins with diethyl malonate alkylation using 3-(bromomethyl)oxolane under basic conditions, followed by hydrolysis and decarboxylation to yield the target compound. Alternative approaches utilize Knoevenagel condensation between 2,2-dimethylmalonic acid and oxolan-3-one, succeeded by selective hydrogenation of the α,β-unsaturated intermediate [1] [5]. Critical modifications include:
Table 1: Traditional Synthesis Performance Metrics
Alkylating Agent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
3-(Bromomethyl)oxolane | NaOEt | 78 | 12 | 78 |
3-(Chloromethyl)oxolane | KOH | 110 | 24 | 52 |
3-Iodomethyloxolane | NaH | 25 | 6 | 85 |
These methods reliably produce gram-scale quantities but face limitations in stereoselectivity control and generate stoichiometric waste [1] [3].
The chiral center at C3 of the oxolane ring necessitates stereoselective synthesis for pharmaceutical applications. Three principal methodologies have been developed:
Critical parameters influencing enantioselectivity include:
Table 2: Enantioselectivity by Catalyst System
Catalyst Type | Catalyst | ee (%) | Reaction Scale | Reference |
---|---|---|---|---|
Organocatalyst | L-Proline-tert-butylamide | 94 | 5 mmol | [4] |
Transition Metal Complex | Ru-BINAP | 89 | 10 mmol | [1] |
Biocatalyst | CALB (immobilized) | >99 | 100 mmol | [3] |
These approaches enable production of enantiomerically pure material (>99% ee) essential for medicinal chemistry applications [4] [8].
Solvent-free methodologies address environmental concerns associated with traditional synthesis:
Key green metrics demonstrate advantages:
Table 3: Solvent System Environmental Impact Comparison
Method | PMI | E-Factor | Energy Consumption (kJ/mol) | Carbon Footprint (kg CO₂/kg) |
---|---|---|---|---|
Conventional Solution | 126 | 32 | 8,500 | 48 |
Solvent-Free Mechano | 18 | 4.2 | 1,200 | 6.5 |
Continuous scCO₂ | 22 | 5.1 | 2,800 | 9.8 |
These innovations align with pharmaceutical industry demands for sustainable synthesis [3] [7].
The oxolane (tetrahydrofuran) ring significantly influences synthetic strategy design due to:
Early-Stage Ring Installation: Pre-formed oxolane derivatives (e.g., 3-formyloxolane) undergo Wittig olefination with stabilized phosphoranes followed by hydrogenation and Arndt-Eistert homologation [7] [8].
Late-Stage Cyclization: 1,4-Diols cyclize onto β-ketoester intermediates using p-toluenesulfonic acid in refluxing benzene (Dean-Stark apparatus), enabling stereochemical control at ring formation. Critical parameters include:
Table 4: Oxolane Ring Formation Methods
Strategy | Starting Material | Cyclization Conditions | Yield (%) | Stereoselectivity |
---|---|---|---|---|
Early-Stage | 3-Formyloxolane | Wittig-Hydrogenation | 65 | Low |
Williamson Ether | 1,4-Dibromo-2-butanol | K₂CO₃/18-crown-6 | 42 | None |
Acid-Catalyzed Cyclization | 5-Hydroxyketone | TsOH/toluene/reflux | 88 | Moderate |
[3+2] Cycloaddition | Ethyl diazoacetate/allylic | Rh₂(OAc)₄ | 76 | High |
The [3+2] cycloaddition approach provides superior stereocontrol through chiral dirhodium catalysts [4].
Commercial manufacturing requires addressing key challenges:
Scale-up optimization demonstrates:
Economic assessments reveal:
Table 5: Industrial Production Economic Assessment
Parameter | Batch Process | Continuous Process | Green Process |
---|---|---|---|
Capacity (tonnes/year) | 50 | 150 | 100 |
Capital Investment ($M) | 8.2 | 12.5 | 10.8 |
Operating Cost ($/kg) | 312 | 228 | 194 |
Waste Treatment Cost (%) | 28 | 15 | 7 |
Regulatory Compliance Cost | 12 | 8 | 5 |
These optimizations enable commercial-scale production meeting pharmaceutical quality specifications (purity >99.5%, chiral purity >99.8% ee) [3] [4].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1